Double-Helix Formation Capacity: G2′p5′C vs. Its 3′,5′-Isomer
Single-crystal X‑ray diffraction demonstrates that guanylyl-(2′,5′)-cytidine (G2′p5′C) cannot form a Watson-Crick-paired double helix, whereas its 3′,5′-linked isomer guanylyl-(3′,5′)-cytidine (G3′p5′C) does. G2′p5′C crystallizes as a self-complementary dimer in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 8.376(2) Å, b = 16.231(5) Å, c = 18.671(4) Å, refined to an R factor of 0.054 using 1699 observed reflections (I ≥ 3σ(F)) [1]. The authors explicitly state: 'G2′p5′C, unlike its 3′–5′ isomer, does not form a miniature double helix with the Watson-Crick base-pairing pattern' [1].
| Evidence Dimension | Ability to form a Watson-Crick-paired double helix in the crystalline state |
|---|---|
| Target Compound Data | G2′p5′C: No double helix formed; self-complementary dimer with guanine stacked on ribose O4′ of cytosine; orthorhombic P2₁2₁2₁, a=8.376(2) Å, b=16.231(5) Å, c=18.671(4) Å, R=0.054 |
| Comparator Or Baseline | G3′p5′C (guanylyl-(3′,5′)-cytidine): Forms a miniature double helix with Watson-Crick base-pairing (qualitative observation from the same study) |
| Quantified Difference | Categorical difference: G2′p5′C adopts a single-stranded-like stacking architecture; G3′p5′C adopts a double-helical arrangement |
| Conditions | Single-crystal X‑ray diffraction, CuKα radiation, ω–2θ scan mode, dihydrate form |
Why This Matters
This categorical structural difference dictates that G2′p5′C cannot substitute for its 3′,5′-isomer in any experiment requiring double-helix formation, such as thermodynamic stability studies of base-paired duplexes or DNA/RNA-ligand interaction assays.
- [1] Krishnan R, Seshadri TP. Crystal structure of guanylyl-2′,5′-cytidine dihydrate: An analogue of msDNA-RNA junction in Stigmatella aurantiaca. Biopolymers. 1994;34(12):1637-1646. doi:10.1002/bip.360341208 View Source
